Butyl Benzyl Phthalate

Description

Properties

IUPAC Name |

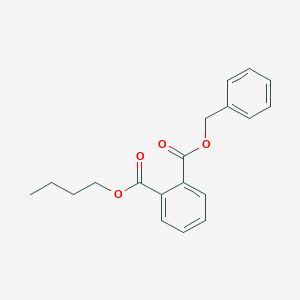

2-O-benzyl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020205 | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl benzyl phthalate appears as a clear colorless liquid with a mild odor. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Liquid; Pellets or Large Crystals, Colorless liquid; [ICSC], COLOURLESS OILY LIQUID. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

698 °F at 760 mmHg (NTP, 1992), 370 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

390 °F (NTP, 1992), 390 °F (199 °C) (Closed Cup), 198 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 2.69 mg/L at 25 °C, Solubility in water, mg/l: 0.71 (very poor) | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.119 g/cu cm at 25 °C, Relative density (water = 1): 1.1 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

10.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 10.8 (Air = 1), Relative vapor density (air = 1): 10.8 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.6e-06 mmHg at 68 °F ; 1.9 mmHg at 392 °F (NTP, 1992), 0.00000825 [mmHg], VP: 8.6X10-6 mm Hg at 20 °C, 8.25X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, oil liquid | |

CAS No. |

85-68-7 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPC4PJX59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -31 °F (NTP, 1992), -35 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Benzyl Phthalate: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Butyl Benzyl Phthalate (BBP), a compound of significant industrial relevance. The document details the core synthetic methodologies, delves into their reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to elucidate complex pathways and mechanisms.

Introduction

This compound (BBP) is a phthalate ester that has been widely used as a plasticizer to increase the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). Its synthesis is a topic of interest for chemists in industrial and research settings. Understanding the different synthetic routes and their underlying mechanisms is crucial for optimizing production, controlling impurity profiles, and developing novel synthetic strategies. This guide explores the three predominant pathways for BBP synthesis: the two-step synthesis, direct esterification, and transesterification.

Synthesis Pathways and Mechanisms

There are three primary methods for the synthesis of this compound, each with distinct advantages and mechanistic features.

Two-Step Synthesis

This is a common and controllable method for producing asymmetric phthalates like BBP. It involves the sequential introduction of the two different alcohol moieties.

Pathway Description:

The synthesis proceeds in two distinct steps:

-

Monoesterification: Phthalic anhydride is reacted with one equivalent of n-butanol to form monobutyl phthalate. This reaction is typically fast and can be performed without a catalyst, as the alcohol readily attacks the anhydride.

-

Esterification/Alkylation: The resulting monobutyl phthalate, which exists as a carboxylic acid, is then reacted with benzyl chloride in the presence of a base.[1] The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, displacing the chloride from benzyl chloride in an SN2 reaction.[1] This step is analogous to the Williamson ether synthesis.

Reaction Mechanism:

The mechanism for each step is as follows:

-

Step 1: Monoesterification of Phthalic Anhydride

The lone pair of electrons on the oxygen of n-butanol attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the monobutyl phthalate.

-

Step 2: SN2 Reaction with Benzyl Chloride

The carboxylic acid group of monobutyl phthalate is deprotonated by a base (e.g., triethylamine or sodium hydroxide) to form the corresponding carboxylate salt.[1] This carboxylate anion then acts as a nucleophile and attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the final product, this compound.

// Reactants PA [label=<

Phthalic Anhydride

Phthalic Anhydride

]; BuOH [label=<

n-Butanol

];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate

Tetrahedral Intermediate

];

// Product MBP [label=<

Monobutyl Phthalate

Monobutyl Phthalate

];

// Arrows PA -> Intermediate [label="Nucleophilic Attack"]; BuOH -> Intermediate [style=invis]; Intermediate -> MBP [label="Proton Transfer & Ring Opening"]; } .dot

// Reactants MBP_anion [label=<

Monobutyl Phthalate Anion

Monobutyl Phthalate Anion

]; BenzylChloride [label=<

Benzyl Chloride

];

// Transition State TS [label=<

SN2 Transition State

SN2 Transition State

];

// Products BBP [label=<

this compound

this compound

]; Chloride [label=<

Cl⁻

];

// Arrows MBP_anion -> TS [label="Backside Attack"]; BenzylChloride -> TS [style=invis]; TS -> BBP; TS -> Chloride; } .dot

Direct Esterification

This method involves the simultaneous reaction of phthalic anhydride with both n-butanol and benzyl alcohol in a single step, typically under acidic catalysis.

Pathway Description:

Phthalic anhydride is heated with a mixture of n-butanol and benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The reaction proceeds through the formation of monoesters (monobutyl phthalate and monobenzyl phthalate) as intermediates, which are then further esterified to form the desired this compound, as well as the symmetric side products, dibutyl phthalate and dibenzyl phthalate. The ratio of the alcohols and reaction conditions can be optimized to favor the formation of BBP.

Reaction Mechanism:

The acid catalyst protonates a carbonyl oxygen of the phthalic anhydride, making the carbonyl carbon more electrophilic. An alcohol (either n-butanol or benzyl alcohol) then attacks this activated carbonyl, leading to the formation of a monoester. This process can then repeat on the remaining carboxylic acid group with the other alcohol. The formation of the monoester is generally a fast and irreversible step, while the second esterification is slower and reversible.[3]

// Reactants PA [label=<

Phthalic Anhydride

Phthalic Anhydride

]; H_plus [label=<

H⁺

]; Activated_PA [label=<

Protonated Anhydride

]; BuOH [label=<

n-Butanol

]; Intermediate1 [label=<

Tetrahedral Intermediate

]; MBP [label=<

Monobutyl Phthalate

]; Activated_MBP [label=<

Protonated Monoester

]; BnOH [label=<

Benzyl Alcohol

]; Intermediate2 [label=<

Tetrahedral Intermediate

]; BBP [label=<

this compound

];

// Arrows PA -> Activated_PA [label="+ H⁺"]; Activated_PA -> Intermediate1 [label="+ n-Butanol"]; Intermediate1 -> MBP [label="- H⁺"]; MBP -> Activated_MBP [label="+ H⁺"]; Activated_MBP -> Intermediate2 [label="+ Benzyl Alcohol"]; Intermediate2 -> BBP [label="- H₂O, - H⁺"]; } .dot

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be used to synthesize BBP from other phthalate esters.

Pathway Description:

In this pathway, a readily available phthalate diester, such as dibutyl phthalate or dibenzyl phthalate, is reacted with the corresponding alcohol (benzyl alcohol or n-butanol, respectively) in the presence of a catalyst. For example, dibutyl phthalate can be reacted with benzyl alcohol to produce BBP and n-butanol. The reaction is reversible, and the equilibrium can be driven towards the product side by removing the lower-boiling alcohol (in this case, n-butanol) by distillation. Both acid and base catalysts can be employed for this reaction.[4]

Reaction Mechanism:

The mechanism of transesterification depends on whether it is acid- or base-catalyzed.

-

Acid-Catalyzed Transesterification: The acid catalyst protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol is eliminated, and the new ester is formed.

-

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxy group is then expelled as an alkoxide, which is subsequently protonated.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different synthesis pathways of this compound. The values provided are based on literature data and typical laboratory practices.

| Parameter | Two-Step Synthesis | Direct Esterification | Transesterification |

| Reactant Molar Ratios | Phthalic Anhydride:Butanol (1:1.05-1.10); Monobutyl Phthalate:Benzyl Chloride (1:1.10-1.25)[1] | Phthalic Anhydride:Total Alcohol (1:2 to 1:5)[3] | Starting Ester:Alcohol (approx. 1:1 to 1:1.2)[4] |

| Catalyst | Base (e.g., Triethylamine, NaOH)[1] | Acid (e.g., H₂SO₄, p-TSA)[2] | Acid or Base (e.g., Sodium Methoxide, NaOH)[4] |

| Reaction Temperature | Step 1: ~100-120 °C; Step 2: 90-140 °C[1] | 130-180 °C[3] | 100-150 °C[4] |

| Reaction Time | Step 1: 1-2 hours; Step 2: 2-4 hours | 4-8 hours | 3-6 hours |

| Typical Yield | > 90% | 80-95% | 85-95% |

| Conversion Rate | High | High, but with potential for side products | Dependent on equilibrium shift |

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of this compound via the three main pathways.

Protocol for Two-Step Synthesis

Materials:

-

Phthalic anhydride

-

n-Butanol

-

Benzyl chloride

-

Triethylamine

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator

Procedure:

Step 1: Synthesis of Monobutyl Phthalate

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phthalic anhydride (14.8 g, 0.1 mol) and n-butanol (8.15 g, 0.11 mol).

-

Add 50 mL of toluene to the flask.

-

Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 1.8 mL).

-

Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure to yield crude monobutyl phthalate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the flask containing the crude monobutyl phthalate, add 100 mL of acetone and triethylamine (12.1 g, 0.12 mol).

-

Stir the mixture and add benzyl chloride (14.0 g, 0.11 mol) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Protocol for Direct Esterification

Materials:

-

Phthalic anhydride

-

n-Butanol

-

Benzyl alcohol

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phthalic anhydride (14.8 g, 0.1 mol), n-butanol (7.4 g, 0.1 mol), benzyl alcohol (10.8 g, 0.1 mol), and p-toluenesulfonic acid (0.5 g).

-

Add 75 mL of toluene to the flask.

-

Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3.6 mL).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of esters by vacuum distillation to isolate this compound.

Protocol for Transesterification

Materials:

-

Dibutyl phthalate

-

Benzyl alcohol

-

Sodium methoxide

-

Round-bottom flask, distillation apparatus, vacuum source

Procedure:

-

To a 100 mL round-bottom flask equipped with a distillation apparatus, add dibutyl phthalate (27.8 g, 0.1 mol) and benzyl alcohol (13.0 g, 0.12 mol).

-

Add a catalytic amount of sodium methoxide (e.g., 0.2 g).

-

Heat the mixture under reduced pressure to distill off the n-butanol as it is formed. The reaction temperature should be maintained to allow for the distillation of n-butanol but not benzyl alcohol.

-

Monitor the reaction progress by observing the amount of n-butanol collected.

-

Once the reaction is complete (no more n-butanol distills), cool the mixture to room temperature.

-

Neutralize the catalyst by adding a small amount of a weak acid (e.g., acetic acid).

-

Purify the crude product by vacuum distillation to remove any unreacted starting materials and isolate this compound.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and challenges. The two-step synthesis offers excellent control and high yields of the desired asymmetric ester. Direct esterification provides a more atom-economical one-pot approach, though it may lead to a mixture of products requiring careful purification. Transesterification presents a viable alternative, particularly if a related phthalate ester is readily available as a starting material. The choice of a specific synthetic route will depend on factors such as the desired purity of the final product, the availability of starting materials, and the scale of the synthesis. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and materials science.

References

- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Terrestrial Journey of Butyl Benzyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Transport in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Butyl Benzyl Phthalate (BBP) in soil. BBP, a widely used plasticizer, can be released into the environment and accumulate in soil, posing potential risks.[1] Understanding its behavior in the terrestrial environment is crucial for risk assessment and the development of remediation strategies. This document synthesizes key data on BBP's physicochemical properties, degradation pathways, and soil mobility, supported by detailed experimental protocols and visual representations of core processes.

Physicochemical Properties of this compound

The environmental behavior of BBP is largely dictated by its inherent physical and chemical properties. A high octanol-water partition coefficient (log Kow) and low water solubility indicate a strong tendency for BBP to associate with organic matter in soil rather than remaining in the aqueous phase. Its low vapor pressure suggests that volatilization from soil surfaces is not a significant transport pathway.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀O₄ | [2] |

| Molecular Weight | 312.36 g/mol | [2] |

| Appearance | Clear, oily liquid | [3][4] |

| Water Solubility | 2.69 mg/L at 25°C | [4] |

| Vapor Pressure | 8.25 x 10⁻⁶ mm Hg at 25°C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.73 - 4.91 | [3][4] |

| Henry's Law Constant | 1.3 x 10⁻⁶ atm·m³/mol (estimated) | [4] |

Degradation of BBP in Soil

The persistence of BBP in soil is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is the primary mechanism for the breakdown of BBP in soil. A variety of microorganisms, including bacteria and fungi, have been shown to utilize BBP as a carbon source. The degradation process typically involves the enzymatic hydrolysis of the ester bonds, leading to the formation of monoesters, followed by further breakdown of the aromatic ring.

Key Degradation Intermediates:

-

Monobutyl phthalate (MBP)

-

Monobenzyl phthalate (MBzP)

-

Phthalic acid

-

Protocatechuic acid

The rate of biodegradation is influenced by several environmental factors, including:

-

Microbial Population: The presence of adapted microbial communities capable of degrading phthalates is crucial.

-

Temperature: Optimal temperatures for microbial activity generally lead to faster degradation rates.

-

pH: Soil pH can affect both microbial activity and the bioavailability of BBP.

-

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can enhance microbial degradation.

-

Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of BBP.

The following diagram illustrates a common biodegradation pathway for BBP in soil.

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be of minor importance for BBP in the soil environment compared to biodegradation.[3] The strong sorption of BBP to soil particles can further limit its exposure to sunlight, reducing the potential for photodegradation.

Degradation Rate Data

The degradation of BBP in soil can be quantified by its half-life (t1/2), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on soil type and environmental conditions.

| Soil Type/Condition | Half-life (t₁/₂) | Degradation Rate Constant (k) | Reference |

| Aerobic Soil | 2.1 days | 0.332 day⁻¹ | [5] |

| Artificial Compost | 3.5 - 19.8 days | Not specified | [4] |

Sorption and Desorption in Soil

Sorption to soil particles is a key process that governs the mobility and bioavailability of BBP. Due to its hydrophobic nature (high log Kow), BBP readily partitions from the soil water to the solid phase, particularly the soil organic matter.

Soil Sorption Coefficients

The extent of BBP sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic carbon and consequently, lower mobility.

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Log Koc | Reference |

| Spinks Soil | 2.4 | 70, 57, 79, 64 (avg. 67.5) | 3.45 | [4] |

| Drummer Soil | 3.4 | 350 | 4.01 | [4] |

Factors Influencing Sorption

-

Soil Organic Carbon Content: This is the most critical factor, with higher organic carbon content leading to greater sorption of BBP.

-

Clay Content: Clay minerals can also contribute to sorption, although to a lesser extent than organic matter for hydrophobic compounds like BBP.

-

Soil pH: While BBP is a neutral molecule, soil pH can influence the surface charge of soil colloids, which may have a secondary effect on sorption.

The strong sorption of BBP to soil has significant implications for its environmental fate. It reduces its concentration in the soil pore water, thereby limiting its bioavailability to microorganisms and plants, and significantly restricts its potential to leach into groundwater.

Mobility and Transport in Soil

The mobility of BBP in soil is generally considered to be low to immobile.[4] This is a direct consequence of its strong sorption to soil organic matter, as indicated by its high Koc values. Leaching of BBP through the soil profile and into groundwater is therefore expected to be limited, except possibly in soils with very low organic matter content or under conditions of preferential flow.

The following diagram illustrates the interplay of factors affecting the fate and transport of BBP in the soil environment.

Experimental Protocols

Analysis of BBP in Soil

A common method for the quantification of BBP in soil involves solvent extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction Protocol:

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

-

Solvent Extraction: Extract a known weight of soil with a suitable solvent mixture, such as acetone/hexane (1:1 v/v), using a technique like sonication or accelerated solvent extraction (ASE).

-

Extract Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into a GC-MS system for separation and quantification of BBP.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

Experimental Workflow:

-

Soil Characterization: Characterize the soil for properties such as pH, organic carbon content, and particle size distribution.

-

Spiking: Prepare a series of aqueous solutions of BBP of known concentrations.

-

Equilibration: Add a known mass of soil to each BBP solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the BBP concentration in the supernatant (aqueous phase).

-

Calculation: Calculate the amount of BBP sorbed to the soil by difference. The Kd is calculated as the ratio of the BBP concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the soil's organic carbon content.

The following diagram outlines the workflow for a typical batch equilibrium sorption study.

Conclusion

The environmental fate and transport of this compound in soil are primarily governed by two key processes: microbial degradation and sorption to organic matter. BBP is susceptible to biodegradation under favorable environmental conditions, with half-lives typically in the range of days to weeks. Its high hydrophobicity leads to strong sorption to soil organic matter, resulting in low mobility and a limited potential for leaching into groundwater. This technical guide provides researchers and professionals with the fundamental data and methodologies to understand and predict the behavior of BBP in the terrestrial environment. Further research focusing on the degradation rates and sorption characteristics in a wider variety of soil types and under different climatic conditions will enhance the accuracy of environmental risk assessments.

References

The Journey of Butyl Benzyl Phthalate in Mammals: A Toxicokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Butyl benzyl phthalate (BBP), a widely used plasticizer, has garnered significant attention due to its ubiquitous presence in the environment and potential adverse health effects. Understanding its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for accurate risk assessment and the development of safer alternatives. This technical guide provides an in-depth exploration of the toxicokinetics and metabolism of BBP in mammalian systems, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic pathways.

Absorption: Entry into the System

BBP can enter the mammalian body through multiple routes, primarily oral ingestion, dermal contact, and inhalation.

-

Oral Absorption: Following oral administration, BBP is rapidly and almost completely absorbed.[1] However, at very high doses, absorption may become saturated, leading to increased fecal elimination of the parent compound.[2] Studies in rats have shown that after oral dosing with 2, 20, or 200 mg/kg body weight, the majority of the dose is absorbed and its metabolites are excreted in the urine.[2]

-

Dermal Absorption: The skin also serves as a route of entry for BBP. Studies in rats have demonstrated that approximately 27% of a dermally applied dose of BBP can be absorbed.[3] The degree of dermal absorption is influenced by the specific structure of the phthalate diester.[3]

-

Inhalation: BBP can also be inhaled, with absorption occurring through the lungs.[3] Data on the quantitative aspects of BBP absorption via inhalation are limited, but it is considered a relevant route of exposure, particularly in occupational settings.[4]

Distribution: Dissemination Throughout the Body

Once absorbed, BBP is widely distributed to various tissues.[1] Intravenous administration studies in rats have shown that radiolabeled BBP is rapidly distributed, with the radiolabel being eliminated from all tissues with a half-life of about 6 hours.[2] While BBP and its metabolites are found in numerous tissues, there is no evidence of significant accumulation in the body.[1] Notably, BBP metabolites have been detected in fetal serum, breast milk, and semen, indicating they can cross the placental barrier.[5]

Metabolism: Biotransformation Pathways

The metabolism of BBP is a critical detoxification process that occurs primarily in two phases.

Phase I: Hydrolysis

The initial and most significant metabolic step is the hydrolysis of the BBP diester into its corresponding monoesters by esterases and lipases, primarily in the gut and liver.[3][6] This process cleaves one of the ester bonds, resulting in the formation of monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP).[3][6] Studies in rats have indicated that the formation of MBP is favored over MBzP, with a ratio of approximately 5:3.[2][3]

Phase II: Conjugation

Following hydrolysis, the monoester metabolites can undergo Phase II metabolism, where they are conjugated with glucuronic acid to form glucuronide conjugates.[3][7] This conjugation reaction increases the water solubility of the metabolites, facilitating their excretion. In rats, it has been observed that a significant portion of the metabolites is excreted unconjugated, with approximately 30% being conjugated with glucuronic acid.[3]

The metabolic pathway of this compound (BBP) is depicted in the following diagram:

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzyl butyl phthalate - Wikipedia [en.wikipedia.org]

- 4. cpsc.gov [cpsc.gov]

- 5. epa.gov [epa.gov]

- 6. Exposure to benzyl butyl phthalate (BBP) leads to increased double-strand break formation and germline dysfunction in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution, excretion, and metabolism of butylbenzyl phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endocrine Disrupting Mechanisms of Butyl Benzyl Phthalate (BBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl benzyl phthalate (BBP) is a high-production-volume chemical primarily used as a plasticizer in a wide variety of consumer products, including vinyl flooring, adhesives, and sealants.[1] Widespread human exposure, coupled with its classification as an endocrine-disrupting chemical (EDC), has raised significant concerns regarding its potential adverse effects on human health. This technical guide provides a comprehensive overview of the molecular mechanisms through which BBP disrupts the endocrine system, with a focus on its interactions with nuclear receptors and key signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Core Mechanisms of Endocrine Disruption

BBP exerts its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear hormone receptors and modulating their downstream signaling pathways. The main pathways affected include estrogenic, anti-androgenic, and peroxisome proliferator-activated receptor (PPAR) signaling.

Estrogenic Activity

BBP is a well-documented xenoestrogen, meaning it can mimic the effects of the natural hormone estradiol (E2). This activity is primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα.

Receptor Binding and Activation:

BBP acts as a weak partial agonist for the estrogen receptor. It competitively binds to the ligand-binding domain of ERs, initiating a conformational change that leads to the recruitment of co-activator proteins and the transcription of estrogen-responsive genes. While its affinity for the ER is significantly lower than that of estradiol, exposure to high concentrations can elicit significant estrogenic responses.[1]

Downstream Signaling:

Upon binding to the ER, BBP can activate downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and growth.[2][3] This activation can contribute to the proliferative effects of BBP observed in estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.

Anti-Androgenic Effects

BBP is also known to exhibit anti-androgenic properties, interfering with the action of male sex hormones like testosterone and dihydrotestosterone (DHT). However, its mechanism of anti-androgenicity appears to be indirect rather than through direct competition for the androgen receptor (AR).

Inhibition of Steroidogenesis:

Evidence suggests that BBP's anti-androgenic effects are primarily due to the disruption of steroid hormone synthesis (steroidogenesis) in the testes. Studies have shown that BBP exposure can lead to decreased testosterone production.[4] This is likely achieved by altering the expression of key enzymes involved in the steroidogenic pathway, such as those in the cytochrome P450 family.

Developmental Effects:

The anti-androgenic activity of BBP is particularly concerning during critical windows of development. In utero and early postnatal exposure in animal models has been linked to a range of male reproductive tract abnormalities, including reduced anogenital distance (AGD), hypospadias, and testicular dysgenesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

BBP and its primary metabolite, monobenzyl phthalate (MBzP), have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play a key role in lipid metabolism, inflammation, and cellular differentiation.

PPARα Activation:

Activation of PPARα by MBzP can lead to peroxisome proliferation in the liver of rodents, a response linked to hepatotoxicity and carcinogenesis in these species.

PPARγ Activation:

The activation of PPARγ by MBzP is significant as this receptor is a master regulator of adipogenesis (fat cell formation). This interaction suggests a potential role for BBP in metabolic disruption, including obesity and related disorders. Downstream targets of PPARγ activation include genes involved in lipid uptake and storage.

Quantitative Data on BBP's Endocrine Activity

The following tables summarize key quantitative data from in vitro and in vivo studies on the endocrine-disrupting effects of BBP.

Table 1: In Vitro Receptor Interaction and Activity of this compound (BBP) and its Metabolites

| Parameter | Receptor/Assay | Test System | Compound | Value | Reference |

| IC50 | Estrogen Receptor (ER) Competitive Binding | Rat Uterine Cytosol | BBP | 36 µmol/L | [1] |

| EC50 | PPARα Activation | COS-1 cells | Monobenzyl Phthalate (MBzP) | 21 µM (murine), 30 µM (human) | [5] |

| EC50 | PPARγ Activation | COS-1 cells | Monobenzyl Phthalate (MBzP) | 75-100 µM (murine & human) | [5] |

| Androgen Receptor Binding | Competitive Binding Assay | Recombinant Rat AR | BBP | No significant binding observed | [6] |

Table 2: In Vivo Reproductive and Developmental Effects of this compound (BBP) in Rats

| Study Type | Species | Dosing Regimen | Key Findings | NOAEL/LOAEL | Reference |

| Two-Generation Reproductive Toxicity | Sprague-Dawley Rat | 0, 50, 250, 750 mg/kg/day in diet | Reduced anogenital distance in F1 and F2 males, decreased epididymal weight, testicular atrophy at higher doses. | Parental NOAEL: 250 mg/kg/day; Offspring NOAEL: 50 mg/kg/day | |

| Developmental Toxicity | Wistar Rat | 0, 500, 750, 1000 mg/kg/day by gavage (GD 7-15) | Increased resorptions, decreased fetal body weight, and increased malformations at ≥ 750 mg/kg/day. | - | |

| Hormone Level Alterations | Fischer 344 Rat | 0, 0.625, 1.25, 2.5, 5.0% in diet for 14 days | Decreased plasma testosterone at 5%; Increased FSH and LH at ≥ 2.5%. | - | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the endocrine-disrupting mechanisms of BBP.

E-Screen (Estrogenicity) Assay using MCF-7 Cells

This assay is a widely used in vitro method to assess the estrogenic potential of chemicals by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and phenol red.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-dextran stripped FBS for several days to deplete endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a low density.

-

Treatment: After cell attachment, the medium is replaced with a fresh hormone-free medium containing various concentrations of the test substance (BBP) and controls (17β-estradiol as a positive control, and a vehicle control).

-

Incubation: Cells are incubated for a defined period (typically 6 days).

-

Cell Proliferation Measurement: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: The proliferative effect is calculated relative to the negative control and compared to the maximal effect of 17β-estradiol.

OECD 416 Two-Generation Reproductive Toxicity Study

This in vivo study is the standard for assessing the effects of a substance on all phases of the reproductive cycle over two generations.

Methodology:

-

Animal Model: Typically, Sprague-Dawley rats are used.

-

Parental Generation (F0): Young adult male and female rats are randomly assigned to control and at least three dose groups. The test substance (BBP) is administered, usually in the diet or by gavage, for a pre-mating period of at least 10 weeks.

-

Mating and Gestation: Animals within the same dose group are mated. Females are continued on the treatment throughout gestation and lactation.

-

First Filial Generation (F1): Offspring are evaluated for viability, growth, and development, including anogenital distance at birth. A selection of F1 animals is raised to maturity on the same treatment as their parents.

-

F1 Mating and Second Filial Generation (F2): The F1 generation is mated to produce the F2 generation. The F2 offspring are also evaluated.

-

Endpoints: A wide range of endpoints are assessed in both parental and offspring generations, including:

-

Parental: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters, fertility indices, and organ weights. Histopathology of reproductive organs is performed.

-

Offspring: Litter size, viability, sex ratio, anogenital distance, body weight gain, and developmental landmarks (e.g., age at vaginal opening and preputial separation).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to BBP's endocrine disruption.

Caption: Estrogenic signaling pathway of BBP.

References

- 1. This compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of Pubertal Exposure to this compound, Perfluorooctanoic Acid, and Zeranol on Mammary Gland Development and Tumorigenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interference of pollutants with PPARs: endocrine disruption meets metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of 202 natural, synthetic, and environmental chemicals for binding to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicology of Butyl Benzyl Phthalate (BBP) in Freshwater Invertebrates: A Technical Guide

Affiliation: Google Research

Abstract

Butyl benzyl phthalate (BBP) is a widely used plasticizer that has become a ubiquitous environmental contaminant, raising concerns about its impact on aquatic ecosystems.[1] Freshwater invertebrates, which form a critical link in aquatic food webs, are particularly vulnerable to such contaminants. This technical guide provides a comprehensive overview of the ecotoxicology of BBP in freshwater invertebrates, synthesizing key toxicity data, detailing standardized experimental protocols, and visualizing the molecular mechanisms of action. This document is intended for researchers, environmental scientists, and regulatory professionals working in ecotoxicology and drug development.

Quantitative Toxicity Data

The toxicity of this compound (BBP) to freshwater invertebrates varies significantly across species and endpoints. Acute exposure, typically measured over 48 to 96 hours, often assesses mortality or immobilization (EC50/LC50), while chronic studies, extending over 21 days or more, focus on sublethal effects like reproduction and growth.

The following table summarizes key quantitative toxicity data for BBP in several freshwater invertebrate species.

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | Acute | 48-hour | EC50 (Immobilization) | 1.0 - 4.7 | OSPAR Commission, 2006[2] |

| Moina macrocopa | Acute | 48-hour | LC50 (Mortality) | 3.69 | Journal of Environmental Biology[2] |

| Hyalella azteca | Acute | 10-day | LC50 (Mortality) | 0.46 | [3] |

| Chironomus tentans | Acute | 10-day | LC50 (Mortality) | > 1.76 | [3] |

| Lumbriculus variegatus | Acute | 10-day | LC50 (Mortality) | 1.23 | [3] |

| Daphnia magna | Chronic | 21-day | Reproduction (NOEC) | 0.03 - 0.35 | Danish EPA[4] |

| Daphnia magna | Chronic | 21-day | Growth, Reproduction | Various effects observed | [5] |

Standardized Experimental Protocols

Standardized testing guidelines are crucial for ensuring the comparability and reliability of ecotoxicological data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted protocols for assessing the effects of chemicals on aquatic organisms.

Acute Immobilization Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to daphnids, most commonly Daphnia magna.[6][7]

-

Objective: To determine the concentration at which 50% of the daphnids become immobilized after 48 hours of exposure (48h EC50).[6][8]

-

Test Organisms: Juvenile daphnids, less than 24 hours old at the start of the test.[7][9][10]

-

Procedure:

-

Daphnids are exposed to at least five geometrically spaced concentrations of the test substance in a static or semi-static system.[6][7][8] A control group receives no test substance.

-

At least 20 animals are used for each concentration, typically divided into four replicates of five daphnids each.[7][8]

-

The test is conducted for 48 hours under controlled conditions of temperature (20 ± 2 °C) and photoperiod (commonly 16h light / 8h dark).[6] Feeding is not provided during the test.[6]

-

Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[6][10]

-

-

Endpoint: The primary endpoint is the EC50 at 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[9][10]

Chronic Reproduction Test (OECD Guideline 211)

This test assesses the impact of a chemical on the reproductive output of Daphnia magna over a longer period.[11][12]

-

Objective: To determine the effects of a substance on the reproductive output (e.g., number of live offspring) of daphnids over 21 days.[11][13]

-

Test Organisms: Young female daphnids, less than 24 hours old at the start of the test.[11][13]

-

Procedure:

-

Parent animals are exposed individually to a range of test substance concentrations in a semi-static or flow-through system for 21 days.[13][14]

-

The test medium is renewed regularly (e.g., three times per week) to maintain exposure concentrations.[13]

-

The survival of parent animals and the number of living offspring produced are recorded throughout the test.[11][15]

-

-

Endpoint: The primary endpoint is the total number of living offspring produced per surviving parent animal. From this, ECx values (e.g., EC10, EC20, EC50) for reproduction are calculated, along with the NOEC and LOEC.[13]

Visualized Workflows and Mechanisms

Experimental Workflow

The general workflow for conducting an acute ecotoxicity test, such as the OECD 202 guideline, involves several key stages from preparation to data analysis.

Signaling Pathway Disruption

BBP is recognized as an endocrine-disrupting chemical (EDC) that can interfere with crucial hormonal pathways in invertebrates.[16][17] One key target is the ecdysone signaling pathway, which regulates molting and development in arthropods like Chironomus riparius.[16][18]

Studies have shown that BBP can act as an agonist to the ecdysone receptor (EcR), leading to its overexpression.[16][18] This inappropriate activation disrupts the normal timing and regulation of gene expression required for development, potentially leading to adverse outcomes.

Furthermore, BBP exposure has been linked to the induction of oxidative stress and the alteration of genes related to detoxification and stress response in invertebrates like Chironomus riparius and the rotifer Brachionus plicatilis.[19][20] This suggests a multi-faceted toxicological profile where BBP not only disrupts endocrine signaling but also causes cellular stress, leading to a cascade of adverse effects.[19][21]

References

- 1. The ribosome biogenesis pathway as an early target of benzyl butyl phthalate (BBP) toxicity in Chironomus riparius larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeb.co.in [jeb.co.in]

- 3. An assessment of the toxicity of phthalate esters to freshwater benthos. 1. Aqueous exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7 Butylbenzyl Phthalate (BBP), Danish Environmental Protection Agency [www2.mst.dk]

- 5. Effects of this compound exposure on Daphnia magna growth, reproduction, embryonic development and transcriptomic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 15. swedenwaterresearch.se [swedenwaterresearch.se]

- 16. merckmillipore.com [merckmillipore.com]

- 17. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound induced reproductive toxicity in the endoplasmic reticulum and oxidative stress in Brachionus plicatilis Müller, 1786 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Silent Disruptors: The Multifaceted Impact of Phthalates Across Aquatic Invertebrate and Vertebrate Taxa [mdpi.com]

- 21. Analysis of the impact of three phthalates on the freshwater gastropod Physella acuta at the transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]

Butyl Benzyl Phthalate: An In-depth Technical Guide to an Emerging Environmental Contaminant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl benzyl phthalate (BBP), a high-production-volume chemical, has been widely used as a plasticizer in a variety of consumer and industrial products, leading to its ubiquitous presence in the environment.[1][2] Growing evidence of its potential as an endocrine-disrupting chemical (EDC) and its association with various adverse health effects has positioned BBP as an emerging contaminant of significant concern. This technical guide provides a comprehensive overview of BBP, including its physicochemical properties, environmental fate, toxicological profile with a focus on its endocrine-disrupting mechanisms, and detailed analytical and experimental protocols for its study.

Physicochemical Properties of this compound

BBP is a colorless, oily liquid with a faint odor.[1][3][4] Its chemical structure and properties are key to understanding its environmental behavior and biological interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀O₄ | [5] |

| Molecular Weight | 312.36 g/mol | [5] |

| CAS Number | 85-68-7 | [5] |

| Appearance | Clear, oily liquid | [1][4][5] |

| Melting Point | < -35 °C | [1][6] |

| Boiling Point | 370 °C | [1][3] |

| Density | 1.111 - 1.12 g/cm³ at 20-25 °C | [1][3][6] |

| Vapor Pressure | 5.0 x 10⁻⁶ mmHg at 25 °C | [6] |

| Water Solubility | ~2.7 mg/L | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.73 - 4.91 | [1][4] |

Environmental Occurrence and Fate